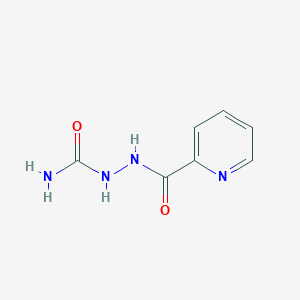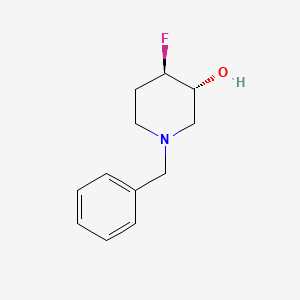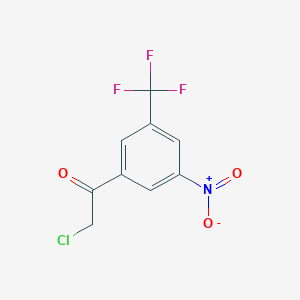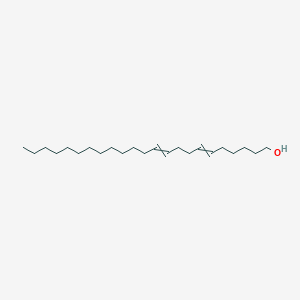
2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide is a chemical compound that features a pyridine ring attached to a carbonyl group, which is further linked to a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives. One common method includes the condensation of pyridine-2-carboxaldehyde with hydrazinecarboxamide under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . In its role as an anti-fibrotic agent, it may inhibit the expression of collagen and other fibrotic markers .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxaldehyde: A precursor in the synthesis of 2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide.
Pyridine-2-carboxamide: Shares the pyridine ring and carbonyl group but lacks the hydrazine moiety.
Hydrazinecarboxamide: Contains the hydrazine and carboxamide groups but lacks the pyridine ring.
Uniqueness
This compound is unique due to its combination of a pyridine ring, carbonyl group, and hydrazinecarboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(pyridine-2-carbonylamino)urea |
InChI |
InChI=1S/C7H8N4O2/c8-7(13)11-10-6(12)5-3-1-2-4-9-5/h1-4H,(H,10,12)(H3,8,11,13) |
InChI Key |
DJXHVDKRFZZERE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)


![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)

![N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12451267.png)
![12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12451284.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12451286.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B12451292.png)

![N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451301.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12451310.png)
